N-cycloheptyl-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-cycloheptyl-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic small molecule featuring a fused imidazo[2,1-c][1,2,4]triazine core. This compound is characterized by a 4-methylphenyl substituent at the 8-position and a cycloheptyl carboxamide group at the 3-position. The synthesis of analogous carboxamides typically involves coupling acyl chloride intermediates with amines or alcohols under controlled conditions .
Properties
IUPAC Name |
N-cycloheptyl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-8-10-16(11-9-14)24-12-13-25-19(27)17(22-23-20(24)25)18(26)21-15-6-4-2-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYLFDOYGUDWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cycloheptyl-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946279-41-0) is a synthetic compound belonging to the class of imidazotriazines. Its unique structure and functional groups suggest potential biological activities that are currently under investigation. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 367.4 g/mol
- Structure : The compound features a bicyclic structure with a triazine and imidazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer properties and enzyme inhibition.
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[2,1-c][1,2,4]triazines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : Human cancer cell lines such as SW480 (colon cancer) and HCT116 (colorectal cancer).
- Mechanism of Action : The compound may inhibit cell proliferation by interfering with specific signaling pathways associated with cancer growth.
| Compound | IC (µM) | Cell Line |
|---|---|---|
| N-cycloheptyl... | 2.0 | SW480 |
| N-cycloheptyl... | 0.12 | HCT116 |
These findings suggest that this compound could serve as a lead compound for further development in cancer therapy.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Specifically:
- Target Enzymes : β-Catenin and other Wnt pathway-related proteins.
- Inhibition Studies : In vitro studies have shown that the compound can significantly inhibit Wnt-dependent transcription in colon cancer cells.
Case Studies
Several case studies have documented the efficacy of similar imidazo[2,1-c][1,2,4]triazines in preclinical models:
-
Study on SW480 Cells :
- Objective: To evaluate the cytotoxic effects of the compound.
- Results: Demonstrated a dose-dependent reduction in cell viability with an IC value of 2 µM.
-
In Vivo Model :
- Animal Model: BALB/C nu/nu mice xenografted with HCT116 cells.
- Findings: Treatment with the compound resulted in reduced tumor size and decreased expression of Ki67 (a proliferation marker).
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Understanding the precise molecular pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against cancer cells.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Imidazo[2,1-c][1,2,4]triazine Derivatives
Key Observations :
8-Position Aryl Groups : The target compound’s 4-methylphenyl group may enhance lipophilicity compared to the 4-fluorophenyl analogs . Fluorine substituents often improve metabolic stability and bioavailability.
Challenges :
- The cycloheptyl group’s steric hindrance may reduce reaction yields during carboxamide formation compared to smaller amines .
- Fluorinated analogs require stringent conditions to avoid dehalogenation .
Physical and Spectral Data (Inferred)
While direct data for the target compound is unavailable, analogs provide insights:
Data Gaps :
- Specific bioactivity data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence.
- Solubility and stability profiles remain uncharacterized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
